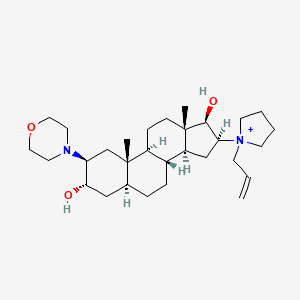
5,6-Dichloro-2,1,3-benzoselenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C6H2Cl2N2Se. It belongs to the class of benzoselenadiazoles, which are heterocyclic compounds containing selenium.
Vorbereitungsmethoden
The synthesis of 5,6-Dichloro-2,1,3-benzoselenadiazole typically involves the reaction of 4,5-dichloro-o-phenylenediamine with selenium tetrachloride (SeCl4) in a methanolic solution. The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5,6-Dichloro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert it into selenides or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-2,1,3-benzoselenadiazole has several scientific research applications:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-2,1,3-benzoselenadiazole involves its interaction with molecular targets through noncovalent interactions such as hydrogen bonding, halogen bonding, and chalcogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
5,6-Dichloro-2,1,3-benzoselenadiazole can be compared with other benzoselenadiazoles and related compounds:
2,1,3-Benzoselenadiazole: The parent compound without chlorine substituents, used in similar applications but with different electronic properties.
5,6-Dimethyl-2,1,3-benzoselenadiazole: A methyl-substituted analogue with distinct steric and electronic characteristics.
2,1,3-Benzothiadiazole: A sulfur analogue, often used in optoelectronic applications but with different photophysical properties.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and specific interactions due to the presence of chlorine atoms.
Eigenschaften
CAS-Nummer |
21641-42-9 |
|---|---|
Molekularformel |
C6H2Cl2N2Se |
Molekulargewicht |
251.97 g/mol |
IUPAC-Name |
5,6-dichloro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H2Cl2N2Se/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
InChI-Schlüssel |
AMJDYKAIBVZVIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=N[Se]N=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)







